Redox Potential Shift: 1,1'-Ferrocenedicarboxylic Acid vs. Ferrocenecarboxylic Acid vs. Ferrocene
The formal reduction potential (E°') of 1,1'-ferrocenedicarboxylic acid is 0.69 V vs. ferrocene/ferrocenium (Fc/Fc+) in acetonitrile, reflecting the strong electron-withdrawing effect of two carboxyl groups [1]. In contrast, ferrocenecarboxylic acid (FcCOOH), bearing only one carboxyl group, exhibits E°' = 0.284 V vs. Fc/Fc+ under identical solvent conditions [2]. Unsubstituted ferrocene has E°' = 0 V by definition. The 0.406 V anodic shift from mono- to di-carboxyl substitution provides a wider electrochemical window for electrocatalytic oxidation reactions.
| Evidence Dimension | Formal reduction potential E°' (FeIII/II) |
|---|---|
| Target Compound Data | E°' = 0.69 V vs. Fc/Fc+ (acetonitrile, 10^-3 M in ethanol) |
| Comparator Or Baseline | Ferrocenecarboxylic acid: E°' = 0.284 V vs. Fc/Fc+ (acetonitrile); Ferrocene: E°' = 0 V (definition) |
| Quantified Difference | ΔE°' = +0.406 V relative to ferrocenecarboxylic acid; ΔE°' = +0.69 V relative to ferrocene |
| Conditions | Cyclic voltammetry in acetonitrile with tetrabutylammonium supporting electrolyte; data reported vs. Fc/Fc+ internal standard |
Why This Matters
The 406 mV anodic shift expands the accessible potential range for electrocatalytic sensing and enables discrimination between ferrocenedicarboxylic acid and monocarboxylic acid in mixed redox systems, directly impacting mediator selection in biosensor design.
- [1] Zotti, G., Schiavon, G., Zecchin, S., & Berlin, A. (1998). Adsorption of Ferrocene Compounds on Indium−Tin−Oxide Electrodes. Langmuir, 14(7), 1728–1733. View Source
- [2] Swarts, P. J., & Conradie, J. (2020). Redox data of ferrocenylcarboxylic acids in dichloromethane and acetonitrile. Data in Brief, 30, 105650. View Source
